molecular formula C16H13ClN2OS B5885636 (4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one

Cat. No.: B5885636
M. Wt: 316.8 g/mol
InChI Key: RCLUXQZYSWEKRM-OQLLNIDSSA-N
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Description

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a methylthiophene moiety, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde with 5-methyl-2-thiophenecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (approximately 80-100°C)

    Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of anti-inflammatory, analgesic, and antimicrobial agents.

    Materials Science: Utilized in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of (4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes and bacterial cell wall synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one: shares structural similarities with other pyrazolone derivatives such as:

Uniqueness

    Structural Features: The presence of both a chlorophenyl group and a methylthiophene moiety distinguishes it from other pyrazolone derivatives.

    Applications: Its potential use in materials science and organic synthesis sets it apart from compounds primarily used in medicinal chemistry.

Properties

IUPAC Name

(4E)-2-(3-chlorophenyl)-5-methyl-4-[(5-methylthiophen-2-yl)methylidene]pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2OS/c1-10-6-7-14(21-10)9-15-11(2)18-19(16(15)20)13-5-3-4-12(17)8-13/h3-9H,1-2H3/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLUXQZYSWEKRM-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=NN(C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C/2\C(=NN(C2=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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